Hsd17B13-IN-51

Description

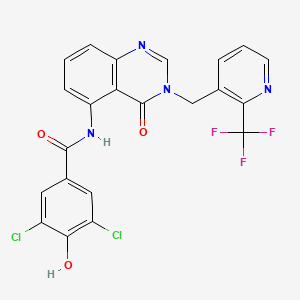

Structure

3D Structure

Properties

Molecular Formula |

C22H13Cl2F3N4O3 |

|---|---|

Molecular Weight |

509.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)-3-pyridinyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C22H13Cl2F3N4O3/c23-13-7-12(8-14(24)18(13)32)20(33)30-16-5-1-4-15-17(16)21(34)31(10-29-15)9-11-3-2-6-28-19(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |

InChI Key |

KYPBLQVDALJCDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(N=CC=C4)C(F)(F)F |

Origin of Product |

United States |

Hsd17B13-IN-51: An In-Depth Technical Guide on its Mechanism of Action in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. Hsd17B13-IN-51 is a potent inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of Hsd17B13-IN-51 in hepatocytes, detailing the underlying biology of HSD17B13, the inhibitory action of the compound, and the experimental protocols to evaluate its effects.

Introduction to HSD17B13 in Hepatocytes

HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Its primary function is the NAD+ dependent oxidation of various substrates, including steroid hormones. Notably, HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, a key step in the synthesis of retinoic acid, a molecule with roles in lipid metabolism and inflammation.[3][4]

The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[1] In hepatocytes, overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets, suggesting a role in promoting steatosis.[3] The precise mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is thought to involve the modulation of lipid metabolism and potentially inflammatory signaling pathways within the hepatocyte.

Hsd17B13-IN-51: A Potent Inhibitor of HSD17B13

Hsd17B13-IN-51, also referred to as Compound 82, is a small molecule inhibitor of HSD17B13.[5][6][7] It has been identified as a potent inhibitor of the enzymatic activity of HSD17B13.

Quantitative Data

The inhibitory potency of Hsd17B13-IN-51 has been quantified, providing a key metric for its activity.

| Compound | Target | Assay Substrate | IC50 | Reference |

| Hsd17B13-IN-51 (Compound 82) | HSD17B13 | Estradiol | ≤ 0.1 μM | [5][6][7] |

Proposed Mechanism of Action in Hepatocytes

The primary mechanism of action of Hsd17B13-IN-51 in hepatocytes is the direct inhibition of the enzymatic activity of HSD17B13. By blocking the catalytic function of the enzyme, Hsd17B13-IN-51 is expected to counteract the pathological effects of increased HSD17B13 activity observed in liver disease.

Signaling Pathway

The inhibition of HSD17B13 by Hsd17B13-IN-51 is anticipated to impact downstream signaling pathways regulated by HSD17B13's enzymatic products. A key pathway involves retinol metabolism. By inhibiting the conversion of retinol to retinaldehyde, Hsd17B13-IN-51 may alter the levels of retinoic acid and its subsequent effects on gene transcription related to lipid metabolism and inflammation.

Figure 1: Proposed mechanism of Hsd17B13-IN-51 action in hepatocytes.

Experimental Protocols

The evaluation of Hsd17B13-IN-51's mechanism of action in hepatocytes involves a series of in vitro assays.

HSD17B13 Enzyme Activity Assay

This assay directly measures the inhibitory effect of Hsd17B13-IN-51 on the enzymatic activity of purified HSD17B13.

Principle: The assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., estradiol or retinol), using a bioluminescent detection method.

Protocol:

-

Reagents: Purified recombinant human HSD17B13, NAD+, substrate (e.g., estradiol), Hsd17B13-IN-51, and a commercial NADH detection kit (e.g., NAD/NADH-Glo™ Assay).

-

Procedure: a. Prepare a serial dilution of Hsd17B13-IN-51. b. In a 384-well plate, add HSD17B13 enzyme, NAD+, and the substrate. c. Add the diluted Hsd17B13-IN-51 to the wells. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). e. Add the NADH detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Hsd17B13-IN-51 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Hsd17B13-IN-51 to HSD17B13 within intact hepatocytes.

Principle: The binding of a ligand (Hsd17B13-IN-51) to its target protein (HSD17B13) can increase the protein's thermal stability.

Protocol:

-

Cell Culture: Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes).

-

Treatment: Treat the cells with Hsd17B13-IN-51 or a vehicle control for a specified time.

-

Heating: Heat the cell lysates or intact cells across a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Detect the amount of soluble HSD17B13 at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Hsd17B13-IN-51 indicates target engagement.

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Lipid Droplet Quantification Assay

This assay assesses the effect of Hsd17B13-IN-51 on lipid accumulation in hepatocytes.

Principle: Lipid droplets within cells can be stained with a lipophilic dye, and the amount of staining can be quantified.

Protocol:

-

Cell Culture and Treatment: Seed hepatocytes in a multi-well plate and treat them with a lipid source (e.g., oleic acid) to induce steatosis, in the presence or absence of Hsd17B13-IN-51.

-

Staining: Fix the cells and stain them with a lipid-specific dye such as Oil Red O or BODIPY 493/503.

-

Imaging: Acquire images of the stained cells using a high-content imaging system.

-

Quantification: Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.

-

Data Analysis: Compare the lipid droplet accumulation in Hsd17B13-IN-51-treated cells to control cells.

Conclusion

Hsd17B13-IN-51 is a potent inhibitor of HSD17B13, a key enzyme implicated in the pathogenesis of chronic liver diseases. Its mechanism of action in hepatocytes is centered on the direct inhibition of HSD17B13's enzymatic activity, which is expected to ameliorate the pro-steatotic effects of the enzyme. The experimental protocols outlined in this guide provide a framework for the detailed characterization of Hsd17B13-IN-51 and other HSD17B13 inhibitors, facilitating further research and drug development efforts targeting this important pathway in liver disease. Further studies are warranted to fully elucidate the downstream consequences of HSD17B13 inhibition by Hsd17B13-IN-51 on hepatocyte lipid metabolism and inflammatory responses.

References

- 1. US6541463B1 - Inhibitors of type 5 and type 3 17β-hydroxysteroid dehydrogenase and methods for their use - Google Patents [patents.google.com]

- 2. US10787647B2 - HSD17B13 variants and uses thereof - Google Patents [patents.google.com]

- 3. US6160109A - Preparation of phosphorothioate and boranophosphate oligomers - Google Patents [patents.google.com]

- 4. AU2707999A - Inhibitors of type 5 and type 3 17beta-hydroxysteroid dehydrogenase and methods for their use - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Hsd17B13-IN-51: A Technical Guide to its Role in Lipid Droplet Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) family, has emerged as a critical player in hepatic lipid metabolism.[1][2] Localized to the surface of lipid droplets within hepatocytes, HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[5] Hsd17B13-IN-51 is a potent inhibitor of HSD17B13, offering a valuable tool for investigating the enzyme's function and as a potential therapeutic agent for NAFLD and related metabolic disorders. This technical guide provides an in-depth overview of Hsd17B13-IN-51, its mechanism of action, and its role in lipid droplet metabolism.

Hsd17B13-IN-51: Quantitative Data

The inhibitory activity of Hsd17B13-IN-51 has been characterized through in vitro enzymatic assays. The following table summarizes the available quantitative data for this inhibitor.

| Compound | Target | Assay Substrate | IC50 | Reference |

| Hsd17B13-IN-51 | HSD17B13 | Estradiol | ≤ 0.1 μM | MedchemExpress |

Role in Lipid Droplet Metabolism

HSD17B13 is understood to play a significant role in regulating the size and number of lipid droplets in hepatocytes.[6] Overexpression of HSD17B13 has been shown to promote the accumulation of intracellular lipid droplets.[1][7] Conversely, knockdown of HSD17B13 expression leads to a decrease in the number and size of these organelles.[8]

While direct quantitative data on the effect of Hsd17B13-IN-51 on lipid droplet morphology is not yet publicly available, it is hypothesized that its inhibition of HSD17B13's enzymatic activity will mimic the phenotype observed with gene silencing, leading to a reduction in hepatic lipid accumulation.

Signaling Pathways

The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[9] LXRα activation induces SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to drive its transcription.[9] This places HSD17B13 downstream of a key lipogenic signaling pathway. Inhibition of HSD17B13 by Hsd17B13-IN-51 is expected to interfere with the downstream effects of this pathway on lipid droplet metabolism.

Experimental Protocols

HSD17B13 Enzymatic Activity Assay

This protocol is adapted from established methods for measuring HSD17B13 activity and can be used to evaluate the potency of inhibitors like Hsd17B13-IN-51.

Materials:

-

Recombinant human HSD17B13 protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NAD+

-

Estradiol (substrate)

-

Hsd17B13-IN-51

-

Detection reagent (e.g., a reagent that measures NADH formation)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Hsd17B13-IN-51 in assay buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control.

-

Add a solution of recombinant HSD17B13 protein to each well.

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and estradiol.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Lipid Droplet Quantification

This protocol describes a method to quantify the effect of Hsd17B13-IN-51 on lipid droplet accumulation in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or Huh7)

-

Cell culture medium

-

Oleic acid (to induce lipid droplet formation)

-

Hsd17B13-IN-51

-

Fixative (e.g., 4% paraformaldehyde)

-

Lipid droplet stain (e.g., Nile Red or BODIPY 493/503)

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed hepatocytes in a multi-well plate suitable for imaging.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of Hsd17B13-IN-51 or vehicle control in the presence of oleic acid for 24-48 hours.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with a lipid droplet-specific dye and a nuclear stain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Analyze the images using appropriate software to quantify the number, size, and total area of lipid droplets per cell.

Conclusion

Hsd17B13-IN-51 is a potent and valuable chemical probe for elucidating the role of HSD17B13 in hepatic lipid metabolism. Its ability to inhibit HSD17B13's enzymatic activity provides a powerful tool to investigate the downstream consequences on lipid droplet dynamics and related signaling pathways. Further research utilizing Hsd17B13-IN-51 in cellular and in vivo models of NAFLD will be crucial to fully understand its therapeutic potential for the treatment of chronic liver diseases. The experimental protocols provided herein offer a framework for researchers to further characterize the effects of this and other HSD17B13 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Hsd17B13: A Promising Therapeutic Strategy for Hepatic Steatosis

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide summarizes the effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in preclinical models of hepatic steatosis. Extensive literature searches did not yield specific data for a compound designated "Hsd17B13-IN-51." Therefore, this document focuses on the broader effects of Hsd17B13 inhibition through genetic knockdown and the use of other reported small molecule inhibitors, providing a comprehensive overview of the target's therapeutic potential.

Executive Summary

Hepatic steatosis, the accumulation of fat in the liver, is a key driver of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver disease.[1][2][3][4] This has propelled Hsd17B13, a lipid droplet-associated enzyme primarily expressed in the liver, into the spotlight as a promising therapeutic target for NAFLD and NASH. Preclinical studies utilizing genetic knockdown models have demonstrated that reducing Hsd17B13 function leads to a significant amelioration of hepatic steatosis and associated liver injury markers. Mechanistically, inhibition of Hsd17B13 appears to impact hepatic lipid metabolism, including fatty acid and phospholipid pathways. This guide provides an in-depth review of the quantitative data, experimental methodologies, and proposed signaling pathways related to Hsd17B13 inhibition in hepatic steatosis models.

Quantitative Data on Hsd17B13 Inhibition in Hepatic Steatosis Models

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Hsd17B13 inhibition on various markers of hepatic steatosis and liver injury. The data is primarily derived from studies employing shRNA-mediated knockdown of Hsd17b13 in high-fat diet (HFD)-induced obese mouse models of NAFLD.[2][5][6]

Table 1: Effects of Hsd17b13 Knockdown on Hepatic Steatosis and Liver Injury Markers in HFD-Fed Mice

| Parameter | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |

| Hepatic Triglyceride Content | Elevated | Markedly Improved | Data not quantified | [2][5] |

| Serum Alanine Aminotransferase (ALT) | Elevated | Decreased | Data not quantified | [2][5][6] |

| Serum Fibroblast Growth Factor 21 (FGF21) | Elevated | Decreased | Data not quantified | [2][5] |

| Liver Fibrosis Markers (e.g., Timp2) | Elevated | Reduced | Data not quantified | [2][5] |

Table 2: Effects of Hsd17b13 Knockdown on Hepatic Gene Expression in HFD-Fed Mice

| Gene | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Regulation | Reference |

| Cd36 | Increased | Inhibited induction | Downregulated | [2] |

| Vldlr | Increased | Inhibited induction | Downregulated | [2] |

| Crat | Increased | Inhibited induction | Downregulated | [2] |

| Mogat1 | Increased | Inhibited induction | Downregulated | [2] |

| Cept1 | Altered | Normalized | Regulated | [2][5] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies investigating the role of Hsd17B13 in hepatic steatosis.

In Vivo Model: High-Fat Diet (HFD)-Induced Obese Mice

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-24 weeks to induce obesity and hepatic steatosis. Control animals are fed a standard chow diet.

-

shRNA-mediated Knockdown:

-

Vector: Adeno-associated virus (AAV) vectors, commonly AAV8, are used to deliver short hairpin RNA (shRNA) targeting Hsd17b13 or a scrambled control sequence.

-

Administration: AAVs are administered via a single intravenous (tail vein) injection.

-

Timeline: The knockdown of Hsd17b13 is allowed to establish for several weeks before endpoint analysis.

-

-

Endpoint Analysis:

-

Serum Analysis: Blood is collected to measure levels of liver enzymes (ALT, AST) and metabolic markers (e.g., FGF21).

-

Liver Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Staining with Sirius Red is used to evaluate fibrosis.

-

Hepatic Lipid Quantification: Liver lipids are extracted and triglyceride content is measured using commercially available kits.

-

Gene Expression Analysis: RNA is isolated from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in lipid metabolism and fibrosis.

-

Cell-Based Assays

-

Cell Lines: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used.

-

Overexpression Studies: Plasmids containing the full-length cDNA of human HSD17B13 are transfected into cells to study the effects of increased HSD17B13 expression on lipid accumulation.

-

Lipid Accumulation: Cells are often treated with fatty acids (e.g., oleic acid) to induce lipid droplet formation. Lipid droplets are visualized and quantified using fluorescent dyes like BODIPY or Oil Red O.

-

Gene Expression Analysis: Similar to in vivo studies, qRT-PCR is used to analyze the expression of target genes.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which Hsd17B13 inhibition ameliorates hepatic steatosis are still under active investigation. However, current evidence points towards its role in regulating hepatic lipid and phospholipid metabolism.

Proposed Mechanism of Hsd17B13 Action

Hsd17B13 is a lipid droplet-associated protein, suggesting a direct role in lipid storage and metabolism within hepatocytes.[1][4][7] Overexpression of Hsd17B13 has been shown to increase the size and number of lipid droplets.[4][8]

Inhibition of Hsd17B13 is proposed to impact the following pathways:

-

Fatty Acid Metabolism: Knockdown of Hsd17b13 has been shown to inhibit the induction of genes involved in fatty acid transport and metabolism, such as Cd36, Vldlr, Crat, and Mogat1.[2]

-

Phospholipid Metabolism: Hsd17B13 inhibition appears to regulate the expression of genes involved in phospholipid and polyunsaturated fatty acid (PUFA) metabolism, such as Cept1.[2][5] This is consistent with findings that protective genetic variants of HSD17B13 are associated with an increase in certain phosphatidylcholine species.[2]

-

SREBP-1c/FAS Pathway: There is evidence to suggest that Hsd17B13 may be involved in the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, a key regulator of lipogenesis.[8] Inhibition of Hsd17B13 may lead to a downregulation of this pathway, thereby reducing de novo lipogenesis.

Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed signaling pathway of Hsd17B13 in hepatic steatosis.

Caption: Typical experimental workflow for in vivo studies.

Conclusion and Future Directions

The collective evidence from preclinical studies strongly supports the inhibition of Hsd17B13 as a viable therapeutic strategy for the treatment of hepatic steatosis. The consistent findings from genetic knockdown models, demonstrating a reduction in liver fat, improved liver enzyme profiles, and modulation of key lipid metabolism pathways, provide a solid foundation for the development of small molecule inhibitors. While the specific compound "Hsd17B13-IN-51" remains uncharacterized in the public domain, the broader target validation is robust.

Future research should focus on:

-

The discovery and characterization of potent and selective small molecule inhibitors of Hsd17B13.

-

In-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by Hsd17B13 inhibition.

-

Long-term efficacy and safety studies of Hsd17B13 inhibitors in more advanced preclinical models of NASH and fibrosis.

-

The translation of these promising preclinical findings into human clinical trials.

The development of Hsd17B13 inhibitors represents a promising avenue for addressing the significant unmet medical need in the treatment of NAFLD and NASH.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

A Technical Deep Dive into Hsd17B13-IN-51: Discovery, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred significant interest in the discovery of small molecule inhibitors of HSD17B13. This whitepaper provides an in-depth technical guide on the discovery and synthesis of Hsd17B13-IN-51, a novel inhibitor of HSD17B13.

Discovery and Characterization of Hsd17B13-IN-51

Hsd17B13-IN-51, also identified as Compound 82 in patent literature, is a potent inhibitor of the HSD17B13 enzyme. Its discovery was part of a broader effort to identify dichlorophenol-containing compounds as a novel class of HSD17B13 inhibitors.

Biochemical Activity

The inhibitory activity of Hsd17B13-IN-51 was assessed using a biochemical assay that measures the conversion of estradiol to estrone by recombinant human HSD17B13. The results demonstrate that Hsd17B13-IN-51 is a highly potent inhibitor.

| Compound Name | Alternate Name | IC50 (Estradiol Substrate) |

| Hsd17B13-IN-51 | Compound 82 | ≤ 0.1 μM |

Experimental Protocols

Synthesis of Hsd17B13-IN-51 (Compound 82)

The synthesis of Hsd17B13-IN-51 is detailed in patent WO2022103960. The following is a representative synthetic scheme and procedure.

Scheme 1: Synthesis of Hsd17B13-IN-51

Caption: Synthetic pathway for Hsd17B13-IN-51.

Detailed Synthetic Protocol:

The following is a generalized procedure based on the information available in the cited patent. Specific reaction conditions, stoichiometry, and purification methods are detailed within the patent document.

-

Step 1: Formation of Urea Intermediate: To a solution of 3-aminophenol in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), 2,4-dichloro-1-isocyanatobenzene is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). The resulting urea intermediate is then isolated and purified.

-

Step 2: Subsequent Reactions: The urea intermediate from Step 1 undergoes further chemical transformations to yield the final product, Hsd17B13-IN-51. These transformations may include, but are not limited to, cyclization, substitution, or coupling reactions as detailed in the patent for the synthesis of "Compound 82".

-

Step 3: Purification: The final compound, Hsd17B13-IN-51, is purified using standard laboratory techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to achieve the desired purity. The structure and purity of the final compound are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biochemical Inhibition Assay Protocol

The potency of Hsd17B13-IN-51 was determined using an in vitro biochemical assay.

Caption: Experimental workflow for HSD17B13 biochemical inhibition assay.

Detailed Protocol:

-

Assay Components: The assay is typically performed in a buffer system (e.g., Tris-HCl) at a physiological pH. The key components include recombinant human HSD17B13 enzyme, the substrate estradiol, the cofactor NAD+, and the test compound (Hsd17B13-IN-51).

-

Procedure: a. A dilution series of Hsd17B13-IN-51 is prepared in a suitable solvent (e.g., DMSO). b. The test compound dilutions are added to the wells of a microtiter plate. c. Recombinant HSD17B13 enzyme is added to the wells, and the mixture is pre-incubated for a defined period. d. The enzymatic reaction is initiated by the addition of a mixture of estradiol and NAD+. e. The reaction is allowed to proceed for a specific time at a controlled temperature. f. The reaction is terminated by the addition of a quenching solution (e.g., an organic solvent or a strong acid/base). g. The amount of the product, estrone, is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Hsd17B13-IN-51. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable pharmacological model.

HSD17B13 Signaling and Therapeutic Rationale

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Its precise physiological role is still under investigation, but it is known to be involved in lipid and retinol metabolism. In the context of NAFLD, increased HSD17B13 activity is thought to contribute to the progression of the disease.

Caption: Simplified HSD17B13 signaling pathway in liver disease.

The inhibition of HSD17B13 by small molecules like Hsd17B13-IN-51 is a promising therapeutic strategy to mitigate the progression of NAFLD and NASH by modulating these pathological processes.

Conclusion

Hsd17B13-IN-51 is a potent, novel inhibitor of HSD17B13. This technical guide provides a comprehensive overview of its discovery, a detailed methodology for its synthesis, and the protocols for its in vitro characterization. The information presented herein will be a valuable resource for researchers in the field of liver diseases and drug discovery who are interested in the development of HSD17B13 inhibitors as potential therapeutics for NAFLD and NASH. Further studies are warranted to elucidate the in vivo efficacy and safety profile of this promising compound.

Application Notes and Protocols for Hsd17B13-IN-51 in In-Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro use of Hsd17B13-IN-51, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver, and its inhibition is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3]

Hsd17B13-IN-51 (also known as Compound 82) is a selective inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[4] This document outlines the protocols for preparing and using Hsd17B13-IN-51 in cell culture, along with methods to assess its biological activity.

Data Presentation

In-Vitro Inhibitory Activity of HSD17B13 Inhibitors

| Compound | Target | Assay | IC50 | Reference |

| Hsd17B13-IN-51 | HSD17B13 | Estradiol Conversion | ≤ 0.1 μM | [4] |

| BI-3231 | Human HSD17B13 | Enzymatic Assay | Single-digit nM (Ki) | [5] |

| BI-3231 | Human HSD17B13 | Cellular Assay | Double-digit nM | [5] |

| HSD17B13-IN-8 | HSD17B13 | Estradiol Conversion | <0.1 μM | [6] |

| HSD17B13-IN-8 | HSD17B13 | LTB3 Conversion | <1 μM | [6] |

| HSD17B13-IN-9 | HSD17B13 | Enzymatic Assay | 0.01 μM | [7] |

| HSD17B13-IN-101 | HSD17B13 | Estradiol Conversion | < 0.1 μM | [8] |

Signaling Pathway

The following diagram illustrates the putative signaling pathway involving HSD17B13 in the context of NAFLD. HSD17B13 expression is induced by the Liver X Receptor-α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[9] HSD17B13, in turn, is thought to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[9] Overexpression of HSD17B13 has been shown to influence inflammation-related pathways such as NF-κB and MAPK.[10] Inhibition of HSD17B13 with Hsd17B13-IN-51 is expected to disrupt this pathway, leading to reduced lipid accumulation and inflammation.

Caption: HSD17B13 signaling pathway in NAFLD.

Experimental Protocols

Preparation of Hsd17B13-IN-51 Stock Solution

Materials:

-

Hsd17B13-IN-51 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on information for similar compounds, Hsd17B13-IN-51 is expected to be soluble in DMSO.[6][7]

-

Prepare a 10 mM stock solution of Hsd17B13-IN-51 in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In-Vitro Lipid Accumulation Assay (Oil Red O Staining)

This protocol is designed to assess the effect of Hsd17B13-IN-51 on lipid accumulation in hepatocytes, such as HepG2 or Huh7 cells.

Materials:

-

HepG2 or Huh7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fatty acid solution: Oleic acid and palmitic acid (2:1 molar ratio) complexed to fatty acid-free BSA. A 1 mM working solution can be prepared.

-

Hsd17B13-IN-51 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution

-

60% Isopropanol

-

Microplate reader (optional, for quantification)

Experimental Workflow:

Caption: Workflow for the in-vitro lipid accumulation assay.

Procedure:

-

Cell Seeding: Seed HepG2 or Huh7 cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Induction of Steatosis: The following day, replace the medium with fresh medium containing the fatty acid solution (e.g., 1 mM oleic/palmitic acid mixture).

-

Treatment: Concurrently, treat the cells with various concentrations of Hsd17B13-IN-51 (e.g., 0.1, 1, 10 μM). Include a vehicle control (DMSO) and a positive control (if available). The final DMSO concentration should not exceed 0.1% to avoid toxicity.

-

Incubation: Incubate the cells for 24-48 hours.

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 20-30 minutes at room temperature.

-

Wash twice with PBS.

-

-

Oil Red O Staining:

-

Wash the fixed cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature.

-

Remove the staining solution and wash the cells 3-4 times with distilled water until the water runs clear.

-

-

Imaging and Quantification:

-

Add PBS to the wells to prevent drying.

-

Visualize and capture images of the lipid droplets using a microscope.

-

For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance at approximately 500 nm using a microplate reader.

-

Gene Expression Analysis by qRT-PCR

This protocol is to determine the effect of Hsd17B13-IN-51 on the expression of genes involved in lipogenesis and inflammation.

Materials:

-

Treated cell lysates from the lipid accumulation experiment (or a parallel experiment)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., SREBP-1c, FASN, SCD1, TNFα, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the Hsd17B13-IN-51 treated groups compared to the vehicle control.

Safety Precautions

Hsd17B13-IN-51 is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HSD17B13-IN-101_TargetMol [targetmol.com]

- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Hsd17B13 Inhibitors in Mouse Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases characterized by fibrosis. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. While specific data for a compound designated "Hsd17B13-IN-51" is not publicly available, this document provides a comprehensive overview and generalized protocols based on preclinical studies of other potent and selective Hsd17B13 inhibitors, such as BI-3231 and compounds developed by Enanta Pharmaceuticals. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Hsd17B13 inhibitors in mouse models of liver fibrosis.

Quantitative Data Summary

The following tables summarize key quantitative data derived from preclinical studies of Hsd17B13 inhibitors.

Table 1: Representative In Vivo Dosage and Administration of an Hsd17B13 Inhibitor (BI-3231)

| Parameter | Details | Reference |

| Compound | BI-3231 | [1] |

| Animal Model | Mice | [1] |

| Dosage | 50 µmol/kg | [1] |

| Route of Administration | Oral | [1] |

| Frequency | Single dose (for pharmacokinetic studies) | [1] |

| Observation Period | Up to 72 hours | [1] |

Table 2: Pharmacokinetic Properties of a Representative Hsd17B13 Inhibitor (BI-3231) in Mice

| Parameter | Observation | Reference |

| Tissue Distribution | Extensive distribution to and retention in the liver compared to plasma. | [1] |

| Plasma vs. Liver Exposure | Significantly higher and more sustained compound exposure in the liver. | [1] |

Experimental Protocols

I. Mouse Model of Diet-Induced Liver Fibrosis

A widely used model to induce NASH and subsequent liver fibrosis is the choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).

Materials:

-

Male C57BL/6J mice, 8-10 weeks old

-

Choline-deficient, L-amino acid-defined, high-fat diet (e.g., from Research Diets, Inc.)

-

Standard chow diet (for control group)

-

Hsd17B13 inhibitor (e.g., Hsd17B13-IN-51)

-

Vehicle control (appropriate for the inhibitor's formulation, e.g., 0.5% methylcellulose)

-

Gavage needles

-

Standard laboratory equipment for animal housing, weighing, and blood collection.

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to experimental groups (e.g., Chow + Vehicle, CDAA-HFD + Vehicle, CDAA-HFD + Hsd17B13 Inhibitor). A typical group size is 8-12 mice.

-

Diet Induction:

-

Feed the control group a standard chow diet.

-

Feed the experimental groups the CDAA-HFD to induce liver fibrosis. The diet is typically administered for a period of 6-12 weeks to establish significant fibrosis.

-

-

Inhibitor Preparation: Prepare the Hsd17B13 inhibitor in the appropriate vehicle at the desired concentration.

-

Dosing Regimen:

-

After the initial diet induction period (e.g., 6 weeks), begin treatment with the Hsd17B13 inhibitor or vehicle.

-

Administer the inhibitor via oral gavage once daily at a predetermined dose. The exact dosage should be optimized based on the compound's potency and pharmacokinetic profile.

-

Continue the diet and treatment for an additional period (e.g., 4-6 weeks).

-

-

Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.

-

Terminal Procedures: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

II. Assessment of Liver Fibrosis and Target Engagement

1. Histological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.

-

Embed the tissue in paraffin and cut 5 µm sections.

-

Perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology, inflammation, and steatosis.

-

Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.

-

Quantify the Sirius Red-positive area using image analysis software.

2. Biochemical Analysis:

-

Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Prepare liver homogenates to measure triglyceride content.

-

Quantify hepatic hydroxyproline content as a biochemical marker of collagen.

3. Gene Expression Analysis:

-

Isolate RNA from a portion of the liver tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key fibrotic and inflammatory genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Tnfα, Ccl2).

4. Target Engagement:

-

Measure the concentration of the Hsd17B13 inhibitor in the liver tissue to confirm target organ exposure.

-

Assess the activity of Hsd17B13 in liver microsomes or homogenates to demonstrate target inhibition.

Visualizations

Caption: Proposed mechanism of Hsd17B13 inhibition in liver fibrosis.

Caption: Experimental workflow for evaluating Hsd17B13 inhibitors.

References

Application Notes and Protocols for the Dissolution and Experimental Use of Hsd17B13 Inhibitors

Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-51" is not publicly available. The following application notes and protocols are a general guide based on publicly available data for other research-grade 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) inhibitors, such as HSD17B13-IN-8 and HSD17B13-IN-9. Researchers should consult the manufacturer's specifications for the particular inhibitor being used.

Introduction

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4] This has made HSD17B13 an attractive therapeutic target for liver diseases, leading to the development of small molecule inhibitors for research and potential clinical applications.[4][5]

These application notes provide guidelines for the dissolution and use of Hsd17B13 inhibitors in common experimental settings.

Data Presentation: Solubility of Representative Hsd17B13 Inhibitors

The solubility of Hsd17B13 inhibitors can vary. Below is a summary of reported solubility data for two commercially available research inhibitors. It is crucial to use freshly opened, anhydrous solvents for optimal dissolution.

| Compound | Solvent/Vehicle | Max Concentration | Reference |

| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | [6] |

| HSD17B13-IN-9 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.81 mM) | [7] |

Note: For HSD17B13-IN-8, ultrasonic treatment may be required to achieve maximum solubility in DMSO. Hygroscopic DMSO can significantly impact solubility.[6]

Experimental Protocols

1. Preparation of Stock Solutions for In Vitro Use

This protocol is a general guideline for preparing a high-concentration stock solution in DMSO, a common solvent for in vitro experiments.

Materials:

-

Hsd17B13 inhibitor powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

Procedure:

-

Equilibrate the inhibitor vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of inhibitor powder in a sterile tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to the solubility limit).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage, as recommended by the supplier. For HSD17B13-IN-8 and HSD17B13-IN-9, storage at -80°C for up to 6 months is suggested.[6][7]

2. Preparation of Working Solutions for In Vitro Assays

Stock solutions are typically diluted in an appropriate assay buffer or cell culture medium to the final working concentration.

Procedure:

-

Thaw a single-use aliquot of the DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is required for dose-response studies.

-

Further dilute the DMSO stock (or serially diluted solutions) into the final aqueous assay buffer or cell culture medium.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Ensure that the vehicle control contains the same final concentration of DMSO.

-

Mix the working solution thoroughly by gentle pipetting or vortexing before adding to the experimental system (e.g., enzyme reaction mix or cell culture wells).

3. Preparation of Formulations for In Vivo (Rodent) Administration

This protocol provides an example of how to formulate a hydrophobic Hsd17B13 inhibitor for oral gavage in mice, based on common vehicle formulations.

Materials:

-

Hsd17B13 inhibitor

-

DMSO

-

Corn Oil

-

Sterile tubes

-

Vortex mixer and/or sonicator

Procedure (based on HSD17B13-IN-9 formulation[7]):

-

Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 25 mg/mL).

-

In a separate sterile tube, add the required volume of corn oil (90% of the final volume).

-

Slowly add the DMSO stock solution to the corn oil (10% of the final volume) while vortexing to create a homogenous suspension or solution. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.[7]

-

If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[7]

-

It is recommended to prepare this formulation fresh on the day of use.[7]

-

Administer the formulation to animals via oral gavage at the desired dosage. Ensure the vehicle control group receives the same 10% DMSO/90% corn oil mixture.

Mandatory Visualizations

Caption: HSD17B13 signaling pathway in hepatocytes.

Caption: General workflow for Hsd17B13 inhibitor testing.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Measuring Hsd17B13-IN-51 Efficacy in Cellular Assays

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions. The enzyme is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[4][5] Hsd17B13-IN-51 is a chemical inhibitor designed to target HSD17B13. Evaluating its efficacy in a cellular context is crucial for its development as a potential therapeutic agent.

These application notes provide detailed protocols for several distinct cellular assays to characterize the potency and mechanism of action of Hsd17B13-IN-51. The described methods include direct measurement of enzymatic activity, high-throughput screening approaches, and target engagement confirmation.

HSD17B13 Signaling and Metabolic Pathway

HSD17B13 expression is regulated by transcription factors involved in lipid metabolism, such as SREBP-1c, which is activated by LXR-α.[3][5] Once expressed, the protein localizes to lipid droplets and participates in retinoid metabolism by catalyzing the NAD+-dependent conversion of retinol to retinaldehyde, the rate-limiting step in retinoic acid synthesis.[4][5] Inhibition of HSD17B13 is expected to reduce the levels of retinaldehyde and downstream metabolites.

Caption: HSD17B13 transcriptional regulation and enzymatic activity pathway.

Data Presentation: Efficacy of Hsd17B13-IN-51

The efficacy of Hsd17B13-IN-51 can be quantified across different cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison. The following table provides a template for summarizing such data, using example values based on published data for other HSD17B13 inhibitors.[6]

| Assay Type | Cell Line | Substrate | Detection Method | Hsd17B13-IN-51 IC50 (nM) |

| Retinol Dehydrogenase Activity | HEK293 (overexpressing HSD17B13) | All-trans-retinol | HPLC | 150 |

| NADH Production | HepG2 | Estradiol | Luminescence (NAD-Glo) | 95 |

| Product Formation | HEK293 (overexpressing HSD17B13) | Leukotriene B4 (LTB4) | Mass Spectrometry | 110 |

| Target Engagement (CETSA) | HepG2 | Endogenous | Western Blot / ELISA | 250 (EC50) |

| Lipotoxicity Rescue | Primary Human Hepatocytes | Palmitic Acid | Triglyceride Quantification | 500 (EC50) |

Experimental Protocols

Protocol 1: Retinol Dehydrogenase (RDH) Activity Assay

This assay directly measures the enzymatic activity of HSD17B13 in cells by quantifying the conversion of retinol to its product, retinaldehyde, using High-Performance Liquid Chromatography (HPLC).[4][7]

Workflow Diagram

Caption: Workflow for the HSD17B13 Retinol Dehydrogenase (RDH) cellular assay.

Methodology

-

Cell Culture and Transfection:

-

Seed HEK293 cells in 6-well plates at a density that will reach 70-80% confluency on the day of transfection.

-

Transfect cells with a plasmid encoding full-length human HSD17B13 or an empty vector control using a suitable transfection reagent.[7]

-

Allow cells to express the protein for 24-48 hours.

-

-

Inhibitor and Substrate Treatment:

-

Prepare a dilution series of Hsd17B13-IN-51 in culture medium.

-

Aspirate the medium from the cells and replace it with the medium containing the inhibitor. Pre-incubate for 1-2 hours.

-

Prepare a stock solution of all-trans-retinol. Add it to the culture medium to a final concentration of 2-5 µM.[7]

-

Incubate the cells for 6-8 hours at 37°C.

-

-

Retinoid Extraction and Analysis:

-

Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

-

Lyse the cells and extract retinoids by adding an organic solvent (e.g., hexane/isopropanol mixture). Vortex vigorously.

-

Centrifuge to separate the phases and collect the organic (upper) layer.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Separate and quantify retinaldehyde using a normal-phase HPLC system with UV detection.[7]

-

-

Data Analysis:

-

Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: High-Throughput NADH Detection Assay (NAD-Glo™)

This assay measures HSD17B13 activity by quantifying the production of its cofactor, NADH.[8][9] The amount of NADH produced is directly proportional to enzyme activity and is measured using a coupled-enzyme system that generates a luminescent signal. This method is highly suitable for high-throughput screening.

Workflow Diagram

Caption: Workflow for the high-throughput HSD17B13 NADH-Glo cellular assay.

Methodology

-

Cell Plating:

-

Use a liver-derived cell line with endogenous HSD17B13 expression, such as HepG2, or cells overexpressing the enzyme.

-

Dispense cells into a white, opaque 384-well plate suitable for luminescence assays.

-

-

Compound and Substrate Addition:

-

Using an acoustic dispenser or multichannel pipette, add nanoliter to microliter volumes of Hsd17B13-IN-51 from a concentration-response plate.

-

Prepare a reaction mix containing the chosen substrate (e.g., 10-50 µM estradiol or LTB4) and NAD+.[8]

-

Add the reaction mix to the wells to start the enzymatic reaction.

-

-

Enzymatic Reaction and Detection:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for NADH production.

-

Add the NAD-Glo™ Detection Reagent (Promega), which contains reductase, a proluciferin reductase substrate, and Luciferin Detection Reagent. This will simultaneously stop the HSD17B13 reaction and initiate the luminescence reaction.

-

Incubate the plate at room temperature in the dark for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescent signal using a plate reader.

-

The signal is proportional to the amount of NADH produced.

-

Calculate the percentage of inhibition for each concentration of Hsd17B13-IN-51 relative to DMSO-treated controls.

-

Determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a target engagement assay that measures the binding of a ligand (inhibitor) to its target protein in a cellular environment.[10] Ligand binding typically stabilizes the protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after heat shock is quantified, often by Western Blot or ELISA.

Workflow Diagram

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) with Western Blot readout.

Methodology

-

Cell Treatment:

-

Culture HepG2 or other suitable cells to high confluency.

-

Treat the cells with Hsd17B13-IN-51 at the desired concentration or with a vehicle (e.g., DMSO) control for 1-2 hours in culture medium.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10]

-

-

Protein Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

-

Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble HSD17B13 in each sample using Western Blotting with a specific anti-HSD17B13 antibody.[11] Alternatively, an HSD17B13 ELISA kit can be used for quantification.[12][13]

-

Quantify the band intensities from the Western Blot.

-

Plot the normalized band intensity against the temperature for both vehicle- and inhibitor-treated samples. This generates a "melting curve."

-

The binding of Hsd17B13-IN-51 will result in a shift of the melting curve to higher temperatures. This thermal shift confirms direct target engagement in the cellular environment.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. enanta.com [enanta.com]

- 9. enanta.com [enanta.com]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. assaygenie.com [assaygenie.com]

- 13. assaygenie.com [assaygenie.com]

Application Notes and Protocols for HSD17B13-IN-51 in Organoid Models of Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective genetic association has identified HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Consequently, small molecule inhibitors of HSD17B13, such as HSD17B13-IN-51, are being investigated for their potential to ameliorate liver injury.

Liver organoids, three-dimensional self-organizing structures derived from stem cells or tissue progenitors, have emerged as powerful in vitro models that recapitulate the cellular complexity and functionality of the native liver. These models provide a physiologically relevant platform for studying disease pathogenesis and for preclinical drug screening. This document provides detailed application notes and protocols for the use of HSD17B13 inhibitors, using a representative inhibitor, in liver organoid models of steatosis, a key feature of NAFLD.

Data Presentation

While specific data for "HSD17B13-IN-51" in liver organoids is not publicly available, the following tables summarize the in vitro potency of representative HSD17B13 inhibitors. This data can be used as a reference for designing dose-response studies in liver organoid models.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound ID | Target | Assay System | IC50 | Reference |

| Exemplified Compound (Pfizer) | Human HSD17B13 | HEK293 cells | 0.065 µM | |

| BI-3231 | Human HSD17B13 | Biochemical Assay | 1 nM | |

| BI-3231 | Mouse HSD17B13 | Biochemical Assay | 13 nM | |

| EP-036332 | Human HSD17B13 | Cellular Assay | 14 nM | |

| EP-036332 | Mouse HSD17B13 | Cellular Assay | 2.5 nM | |

| EP-040081 | Human HSD17B13 | Cellular Assay | 79 nM | |

| EP-040081 | Mouse HSD17B13 | Cellular Assay | 74 nM |

Table 2: Representative Effects of HSD17B13 Inhibition in a Hepatocellular Model of Lipotoxicity

The following data for the HSD17B13 inhibitor BI-3231 in hepatocyte cell lines demonstrates the potential therapeutic effects that can be assessed in a liver organoid model.

| Parameter | Model System | Treatment | Outcome | Reference |

| Triglyceride Accumulation | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation compared to control. | |

| Cell Proliferation and Differentiation | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Considerable improvement in hepatocyte proliferation and differentiation. | |

| Lipid Homeostasis | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Restoration of lipid homeostasis. | |

| Mitochondrial Respiration | Human and Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Increased mitochondrial respiratory function. |

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling Pathway in NAFLD

HSD17B13 expression is upregulated by the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation. Furthermore, HSD17B13 is implicated in promoting liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF), which activates the PAF receptor (PAFR) and downstream STAT3 signaling, leading to increased fibrinogen synthesis and leukocyte adhesion.

Experimental Workflow for HSD17B13-IN-51 Application in Liver Organoids

The following workflow outlines the key steps for evaluating the efficacy of an HSD17B13 inhibitor in a liver organoid model of steatosis.

Experimental Protocols

Protocol 1: Generation and Culture of Human Liver Organoids

This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs) or adult liver tissue.

Materials:

-

Human iPSCs or primary human hepatocytes

-

Matrigel® (Corning)

-

Liver Organoid Initiation Medium

-

Liver Organoid Expansion Medium

-

Liver Organoid Differentiation Medium

-

TrypLE™ Express Enzyme (Thermo Fisher Scientific)

-

DMEM/F-12 with HEPES

-

Multi-well culture plates (24- or 48-well)

Procedure:

-

Initiation of Organoid Culture:

-

For iPSC-derived organoids, differentiate iPSCs towards hepatic endoderm using established protocols.

-

For tissue-derived organoids, digest fresh liver tissue to obtain a single-cell suspension.

-

Resuspend cell pellets in Matrigel® on ice at a density of 5,000-10,000 cells per 50 µL of Matrigel.

-

Plate 50 µL domes of the cell-Matrigel® suspension into pre-warmed multi-well plates.

-

Allow Matrigel® to solidify at 37°C for 15-20 minutes.

-

Gently add pre-warmed Liver Organoid Initiation Medium.

-

Culture at 37°C and 5% CO2.

-

-

Organoid Expansion:

-

After 3-4 days, replace the initiation medium with Liver Organoid Expansion Medium.

-

Change the medium every 2-3 days.

-

Organoids should be ready for passaging or differentiation within 7-10 days.

-

-

Organoid Passaging:

-

Mechanically dissociate organoids by pipetting up and down.

-

Treat with TrypLE™ to obtain small cell clumps.

-

Wash and resuspend in fresh Matrigel® for re-plating.

-

Protocol 2: Induction of Steatosis and Treatment with HSD17B13-IN-51

Materials:

-

Mature liver organoids (from Protocol 1)

-

Free fatty acid (FFA) solution (e.g., 2:1 molar ratio of oleic acid to palmitic acid complexed to BSA)

-

HSD17B13-IN-51 (or representative inhibitor) stock solution in DMSO

-

Liver Organoid Differentiation Medium

Procedure:

-

Induction of Steatosis:

-

Culture mature liver organoids in Liver Organoid Differentiation Medium.

-

Prepare a working solution of FFAs in the differentiation medium. A typical starting concentration is 500 µM.

-

Replace the medium with the FFA-containing medium and culture for 48-72 hours to induce lipid accumulation.

-

-

Treatment with HSD17B13 Inhibitor:

-

Prepare serial dilutions of HSD17B13-IN-51 in the FFA-containing differentiation medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Include a vehicle control (FFA + DMSO) and a negative control (medium + DMSO).

-

Replace the steatosis-induction medium with the medium containing different concentrations of the inhibitor.

-

Culture for an additional 48-72 hours.

-

Protocol 3: Endpoint Analysis of HSD17B13-IN-51 Efficacy

1. Assessment of Lipid Accumulation:

-

Nile Red or Oil Red O Staining:

-

Fix the organoids in 4% paraformaldehyde.

-

Permeabilize with Triton X-100.

-

Stain with Nile Red or Oil Red O solution.

-

Counterstain with DAPI for nuclear visualization.

-

Image using fluorescence or bright-field microscopy.

-

Quantify the stained lipid droplet area using image analysis software.

-

-

Lipidomics:

-

Harvest organoids and extract lipids using established protocols (e.g., Bligh-Dyer or Folch method).

-

Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) to quantify changes in triglyceride and other lipid species.

-

2. Gene Expression Analysis (qRT-PCR):

-

Harvest organoids and extract total RNA using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR using primers for genes involved in lipogenesis (e.g., SREBF1, FASN, ACACA), fibrosis (e.g., ACTA2, COL1A1, TIMP1), and inflammation (e.g., IL6, TNFA).

-

Normalize gene expression to a housekeeping gene (e.g., GAPDH, ACTB).

3. Protein Expression Analysis (Western Blot or Immunohistochemistry):

-

For Western blot, lyse harvested organoids and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HSD17B13, α-SMA, and Collagen I.

-

For immunohistochemistry, fix and embed organoids for sectioning. Perform antigen retrieval and stain with the same primary antibodies.

4. Functional Assays:

-

Albumin and Urea Secretion:

-

Collect the culture medium at the end of the treatment period.

-

Measure the concentration of human albumin and urea using commercially available ELISA kits.

-

Normalize the results to the total protein content of the organoids.

-

-

Cytochrome P450 (CYP) Activity:

-

Incubate the organoids with a specific CYP substrate (e.g., a luminescent or fluorescent probe).

-

Measure the formation of the metabolite over time to determine enzyme activity.

-

Conclusion

The use of liver organoids provides a robust and physiologically relevant system to investigate the therapeutic potential of HSD17B13 inhibitors like HSD17B13-IN-51 for the treatment of NAFLD and NASH. The protocols outlined above provide a framework for inducing a disease-relevant phenotype in organoids and for assessing the efficacy of HSD17B13 inhibition on key pathological features such as steatosis, inflammation, and fibrosis. While specific data for HSD17B13-IN-51 in organoids is not yet available, the provided information on representative inhibitors and detailed methodologies will enable researchers to design and execute rigorous preclinical studies to evaluate this promising therapeutic strategy.

Optimizing Hsd17B13-IN-51 concentration for cell-based assays

Welcome to the technical support center for Hsd17B13-IN-51. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Hsd17B13-IN-51 in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Hsd17B13-IN-51 and what is its mechanism of action?

A1: Hsd17B13-IN-51 is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that is involved in hepatic lipid metabolism.[1][2][3] Hsd17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] Hsd17B13-IN-51 inhibits the enzymatic activity of Hsd17B13, thereby offering a tool to study the biological consequences of Hsd17B13 inhibition in cellular models of liver disease.

Q2: What is the recommended starting concentration for Hsd17B13-IN-51 in cell-based assays?

A2: Based on its potent in vitro IC50, a good starting point for cell-based assays is in the range of 0.1 µM to 1 µM. However, the optimal concentration will depend on the cell type, assay duration, and the specific endpoint being measured. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store stock solutions of Hsd17B13-IN-51?

A3: Hsd17B13-IN-51 is typically soluble in dimethyl sulfoxide (DMSO). For other inhibitors from the same class, a stock solution of 10 mM in DMSO is common. We recommend preparing a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q4: Is Hsd17B13-IN-51 selective for Hsd17B13?

A4: While Hsd17B13-IN-51 is designed as an inhibitor of Hsd17B13, comprehensive selectivity data against other Hsd17B family members or a broader panel of kinases and other enzymes may not be publicly available. It is advisable to consult the supplier's datasheet for any available selectivity information. For critical experiments, it may be beneficial to independently assess its selectivity against closely related enzymes, such as HSD17B11.

Q5: What are the potential off-target effects or cytotoxicity of Hsd17B13-IN-51?

A5: At higher concentrations, small molecule inhibitors can exhibit off-target effects or cytotoxicity. It is crucial to determine the cytotoxic profile of Hsd17B13-IN-51 in your specific cell line using a cell viability assay, such as the MTT or CellTiter-Glo assay. This will help you establish a non-toxic working concentration range for your functional assays.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or low inhibitory effect observed | - Incorrect concentration: The concentration of Hsd17B13-IN-51 may be too low. - Inhibitor degradation: Improper storage or handling of the inhibitor. - Low Hsd17B13 expression: The cell line used may have low endogenous expression of Hsd17B13. - Assay conditions: The assay endpoint may not be sensitive to Hsd17B13 inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM). - Prepare fresh dilutions from a new stock aliquot. - Confirm Hsd17B13 expression in your cell line by qPCR or Western blot. Consider using a cell line with known high expression or an overexpression system. - Ensure your assay is validated to detect changes in the pathway of interest. |

| High cell toxicity observed | - High inhibitor concentration: The concentration of Hsd17B13-IN-51 is above the cytotoxic threshold. - High DMSO concentration: The final DMSO concentration in the culture medium is too high. - Cell line sensitivity: The cell line being used is particularly sensitive to the inhibitor or DMSO. | - Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range. - Ensure the final DMSO concentration is within the recommended limits for your cell line (typically ≤ 0.5%). - Test the inhibitor on a different, more robust cell line if possible. |

| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health. - Inconsistent inhibitor preparation: Errors in serial dilutions or stock solution handling. - Assay variability: Inconsistent incubation times or reagent preparation. | - Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. - Prepare fresh working solutions for each experiment and use calibrated pipettes. - Standardize all assay steps, including incubation times, temperatures, and reagent preparation. |

| Precipitation of the inhibitor in cell culture medium | - Low solubility: The concentration of Hsd17B13-IN-51 exceeds its solubility limit in the aqueous medium. | - Prepare a more diluted stock solution in DMSO before adding to the medium. - Ensure thorough mixing when diluting the inhibitor in the medium. - Visually inspect the medium for any signs of precipitation before adding it to the cells. |

Quantitative Data Summary

The following table summarizes the available quantitative data for Hsd17B13-IN-51 and a related, well-characterized Hsd17B13 inhibitor, BI-3231, for comparison.

| Parameter | Hsd17B13-IN-51 | BI-3231 (for reference) | Reference |

| Target | Hsd17B13 | Hsd17B13 | [6] |

| IC50 (Biochemical) | ≤ 0.1 µM (for estradiol) | 2.5 nM | [3][6] |

| Cellular Potency | Data not available | Double-digit nanomolar range | [7] |

| Selectivity | Data not available | Good selectivity vs. HSD17B11 | [8] |

| Solubility | Soluble in DMSO | Good aqueous solubility | [9][10] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxicity of Hsd17B13-IN-51 on adherent cells.

Materials:

-

Hsd17B13-IN-51

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-